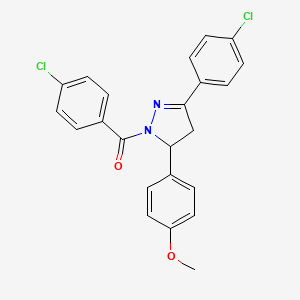

1-(4-chlorobenzoyl)-3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole

Description

This compound is a pyrazoline derivative characterized by a 4,5-dihydro-1H-pyrazole core substituted with three distinct aryl groups: a 4-chlorobenzoyl group at position 1, a 4-chlorophenyl group at position 3, and a 4-methoxyphenyl group at position 3. Pyrazoline derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The presence of electron-withdrawing (chloro) and electron-donating (methoxy) substituents on the aromatic rings may influence its electronic properties, solubility, and intermolecular interactions, making it a candidate for structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

(4-chlorophenyl)-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18Cl2N2O2/c1-29-20-12-6-16(7-13-20)22-14-21(15-2-8-18(24)9-3-15)26-27(22)23(28)17-4-10-19(25)11-5-17/h2-13,22H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPQOIHPNNITLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-chlorobenzoyl)-3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Hydrazone: The reaction between 4-chlorobenzoyl chloride and 4-chlorophenylhydrazine in the presence of a base such as pyridine forms the corresponding hydrazone.

Cyclization: The hydrazone undergoes cyclization with 4-methoxybenzaldehyde under acidic conditions to form the pyrazole ring.

Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and scalability.

Chemical Reactions Analysis

1-(4-chlorobenzoyl)-3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

Substitution: The presence of chlorobenzoyl and chlorophenyl groups allows for nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new pyrazole derivatives.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It exhibits biological activity, making it a candidate for drug discovery and development. Studies have shown its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Medicine: The compound’s pharmacological properties are being explored for therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzoyl)-3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may result from the inhibition of cyclooxygenase enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Core Structural Variations

- Compound I (1-[3-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-yl]Ethanone): Differs by an acetyl group (ethanone) instead of the 4-chlorobenzoyl substituent. Crystal structure analysis (P21/c space group) reveals dihedral angles of 6.69° and 74.88° between the pyrazole ring and the 4-chlorophenyl/4-methoxyphenyl groups, respectively. Hydrogen bonding (C–H···O) stabilizes its crystal packing . Synthesis: Prepared via cyclization of a chalcone precursor with hydrazine hydrate, yielding 82% .

- Compounds 4 and 5 (Thiazole Derivatives): Feature a thiazole ring fused to the pyrazole core. Compound 4 has a 4-chlorophenyl group, while 5 has a 4-fluorophenyl group. Both are isostructural (triclinic, P¯1) with two independent molecules per asymmetric unit. Halogen substitutions (Cl vs. F) minimally affect molecular conformation but alter crystal packing due to differences in van der Waals radii .

Substituent Effects on Bioactivity

- Compound 77b (4-(4-Chlorophenyl)-2-(3-(2,4-Dichlorophenyl)-5-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole) :

- Trifluoromethyl Derivatives (e.g., 5-(4-Chlorophenyl)-1-(4-Methoxyphenyl)-3-(Trifluoromethyl)-1H-Pyrazole) :

Physicochemical and Crystallographic Data Comparison

Biological Activity

The compound 1-(4-chlorobenzoyl)-3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole belongs to the pyrazole class of compounds, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

Chemical Structure

The structural formula of the compound can be represented as follows:

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives, including the compound , which was tested against a range of bacterial strains such as E. coli, S. aureus, and Klebsiella pneumoniae. The results demonstrated promising antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin and norfloxacin .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. In vitro assays have shown that the compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. One study reported that at a concentration of 10 µM, the compound exhibited up to 85% inhibition of TNF-α production compared to controls .

Table 2: Anti-inflammatory Activity

| Compound | Cytokine Inhibition (%) | Concentration (µM) | Reference |

|---|---|---|---|

| 1-(4-chlorobenzoyl)-3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole | TNF-α: 85% | 10 | |

| Standard Drug (Dexamethasone) | TNF-α: 76% | 1 |

3. Anticancer Activity

The anticancer properties of pyrazole derivatives have also been explored. Compounds similar to the one have shown activity against various cancer cell lines. For instance, studies have indicated that certain pyrazoles can induce apoptosis in cancer cells and inhibit tumor growth in vivo models .

Case Study:

A recent study evaluated the effect of a series of pyrazole derivatives on human breast cancer cell lines (MCF-7). The results indicated that the compound significantly reduced cell viability at concentrations above 20 µM, with a calculated IC50 value of approximately 25 µM .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-chlorobenzoyl)-3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via a multi-step process involving cyclocondensation of chalcone derivatives with hydrazine hydrate. For example, α,β-unsaturated ketones (prepared from substituted benzaldehydes and acetophenones) are reacted with hydrazine derivatives under reflux in ethanol or acetic acid . Optimization involves adjusting reaction time (6–12 hours), temperature (80–100°C), and stoichiometric ratios (e.g., 1:1.2 ketone-to-hydrazine) to maximize yield (70–85%) and purity. TLC or HPLC monitoring is critical to confirm intermediate formation .

Q. How is the crystal structure of this pyrazoline derivative determined, and what software is used for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed at 296 K using Mo-Kα radiation (λ = 0.71073 Å). Structure solution employs direct methods via SHELXS-97 , followed by refinement using SHELXL-2014 with full-matrix least-squares on F². Key parameters include R-factor (<0.05), torsion angles (e.g., dihedral angles between aromatic rings: 8–18°), and hydrogen-bonding interactions (C–H⋯O, C–H⋯π) .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodology :

- IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and NH stretches (~3200 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) shows pyrazoline CH₂ protons as doublets (δ 3.1–3.5 ppm) and aromatic protons (δ 6.8–7.8 ppm). ¹³C NMR confirms substituent positions via quaternary carbon shifts (~120–150 ppm) .

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 439 [M+H]⁺) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound?

- Methodology :

- DFT Calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis set optimizes geometry, calculates HOMO-LUMO gaps (~4.5 eV), and maps electrostatic potential surfaces to identify reactive sites .

- Docking Studies : AutoDock Vina or Schrödinger Suite docks the compound into target proteins (e.g., tubulin, carbonic anhydrase). Scoring functions (ΔG ≈ -8.5 kcal/mol) and binding poses (e.g., hydrophobic interactions with 4-chlorophenyl groups) validate hypothesized mechanisms .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

- Methodology :

- Reproducibility Checks : Standardize assay conditions (e.g., cell line: HeLa vs. MCF-7; incubation time: 24–48 hours).

- Purity Validation : Use HPLC (≥95% purity) to rule out impurities affecting results .

- Structural Analog Testing : Synthesize derivatives (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to isolate substituent effects .

Q. How can the compound’s mechanism of action be confirmed in pharmacological studies?

- Methodology :

- In Vitro Assays : Tubulin polymerization inhibition (IC₅₀ ≈ 2.5 µM) via fluorescence-based assays using porcine brain tubulin .

- Competitive Binding Assays : Co-incubate with known inhibitors (e.g., colchicine) to assess displacement.

- Gene Expression Profiling : RNA-seq identifies downstream targets (e.g., apoptosis markers like caspase-3) .

Q. What are the challenges in analyzing ring puckering and conformational dynamics of the dihydropyrazole core?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.